NR4A1 Binding Affinity: 3-Br-5-OCF₃ Motif Outperforms 3-Cl-5-OCF₃ and 3-Cl-5-CF₃ Analogs
In a direct structure-binding study of four 3,5-disubstituted phenyl CDIM (bis-indole-derived) ligands for the orphan nuclear receptor NR4A1, the 3-bromo-5-trifluoromethoxy substituted analog (incorporating the same aryl substitution pattern as the target compound) exhibited a dissociation constant (KD) of 2.0 µM, compared to 1.8 µM for 3-Br-5-OCH₃, 2.3 µM for 3-Cl-5-OCF₃, and 3.1 µM for 3-Cl-5-CF₃ . The 3-Br-5-OCF₃ KD represents a 13% improvement over the 3-Cl-5-OCF₃ analog and a 35% improvement over the 3-Cl-5-CF₃ analog. All four compounds were dosed at 1 mg/kg/day in an orthotopic MDA-MB-231 mouse xenograft model and each significantly inhibited tumor growth without body weight loss .
| Evidence Dimension | NR4A1 Ligand Binding Domain Dissociation Constant (KD) |
|---|---|
| Target Compound Data | KD = 2.0 µM (for 3-Br-5-OCF₃ CDIM analog; same aryl substitution pattern as target compound) |
| Comparator Or Baseline | 3-Br-5-OCH₃: KD = 1.8 µM; 3-Cl-5-OCF₃: KD = 2.3 µM; 3-Cl-5-CF₃: KD = 3.1 µM |
| Quantified Difference | 3-Br-5-OCF₃ vs. 3-Cl-5-OCF₃: ΔKD = -0.3 µM (13% improvement); vs. 3-Cl-5-CF₃: ΔKD = -1.1 µM (35% improvement); vs. 3-Br-5-OCH₃: ΔKD = +0.2 µM (10% weaker) |
| Conditions | Tryptophan fluorescence quenching assay; NR4A1 ligand-binding domain; excitation 285 nm, emission 300–420 nm; validated by Schrödinger Maestro docking (predicted binding energy −4 to −5 kcal/mol for all ligands) |
Why This Matters
For medicinal chemistry programs targeting NR4A1 or related nuclear receptors, selecting the 3-bromo-5-trifluoromethoxy building block over the chloro-trifluoromethoxy or chloro-trifluoromethyl alternatives yields a verified 13–35% tighter receptor binding at the level of the final ligand, directly translating to greater target engagement at equivalent dosing.
- [1] Karki, K. et al. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth. Cancers 13, 2682 (2021). View Source
